1-Chloro-1,1-difluoroethane
Overview
Description
Synthesis Analysis
The synthesis of 1-Chloro-1,1-difluoroethane can be achieved through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc. This method has been explored in different solvents, with methanol, dimethyl formamide, and ethanol yielding the highest efficiency. This process is particularly noteworthy for its industrial scale viability, given that 1,2,2-trichloro-1,1-difluoroethane is a waste product from the production of 2,2-dichloro-1,1,1-trifluoroethane, thus offering a recycling solution for this waste material (Wang, Yang, & Xiang, 2013).
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,1-difluoroethane has been the subject of investigation to ascertain its conformational composition and bond lengths. Studies have shown that the molecule can exist in different isomeric forms, with electron diffraction studies providing detailed insights into its structural parameters, such as bond lengths and valency angles. These structural insights are crucial for understanding the chemical behavior and reactivity of 1-Chloro-1,1-difluoroethane (Iwasaki, Nagase, & Kojima, 1957).
Chemical Reactions and Properties
The chemical reactivity of 1-Chloro-1,1-difluoroethane involves various reactions, including fluorination and chlorination processes. These reactions are influenced by the molecular structure and the presence of functional groups, which determine the compound's reactivity patterns. For instance, the kinetics of fluorination/chlorination reactions have been studied to understand the mechanisms involved in these processes better, providing insights into how 1-Chloro-1,1-difluoroethane reacts under different conditions (Coulson, 1993).
Physical Properties Analysis
The physical properties of 1-Chloro-1,1-difluoroethane, such as its liquid-liquid equilibria, are essential for its application in industrial processes. Understanding these properties allows for the optimization of processes such as phase separation, which is crucial in the production of poly(vinylidene fluoride) and in the recycling of hydrogen fluoride from product streams. Studies have focused on measuring these equilibria at different temperatures to provide data for process design and optimization (Kang & Lee, 1995).
Chemical Properties Analysis
Investigating the chemical properties of 1-Chloro-1,1-difluoroethane, including its electrophilic fluorination reactions, provides valuable information for synthetic chemistry applications. The compound's reactivity with electrophilic fluorinating agents, for example, has been explored to understand how it can be used to introduce fluorine into organic molecules. Such studies are crucial for developing new methods for synthesizing organofluorine compounds (Singh & Shreeve, 2004).
Scientific Research Applications
1. Refrigerant
- Application Summary : HCFC-142b is primarily used as a refrigerant . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .
- Results or Outcomes : The use of HCFC-142b as a refrigerant has been effective, but it has significant environmental impacts, contributing to ozone depletion and global warming .
2. Blowing Agent for Foam Plastics Production
3. Intermediate in the Synthesis of 1,1-Difluoroethylene
- Application Summary : 1-Chloro-1,1-difluoroethane is used particularly as an intermediate in the synthesis of 1,1-difluoroethylene (CF2=CH2), a monomer of increasing importance for the industrial production of fluorinated polymers .
- Methods of Application : The specific methods of application involve chemical reactions under controlled conditions. For example, one study used SrF2 catalysts to promote the dehydrochlorination (DeHCl) of 1,1-difluoro-1-chloroethane, which is the key process for the manufacture of VDF (vinylidene fluoride), one of the most typical fluorinated monomers .
- Results or Outcomes : The use of 1-Chloro-1,1-difluoroethane in the synthesis of 1,1-difluoroethylene has been successful, but the selectivity is low as dehydrofluorination (DeHF) to VCF (vinylidene chlorofluoride) competes with the formation of VDF .
4. Propellant for Aerosol Sprays
- Application Summary : HCFC-142b is used as a propellant in aerosol sprays . It helps to deliver the product from the container to the air.
- Results or Outcomes : The use of HCFC-142b as a propellant has been effective, but it may be released to the environment during use, contributing to ozone depletion and global warming .
5. Feedstock for Polyvinylidene Fluoride (PVDF) Production
- Application Summary : HCFC-142b is used as a feedstock to make polyvinylidene fluoride (PVDF) , a highly non-reactive and pure thermoplastic fluoropolymer.
6. Fire Suppression
- Application Summary : HCFC-142b is used in some fire suppression systems . It is a clean agent that does not leave a residue after discharge.
- Results or Outcomes : HCFC-142b is effective at suppressing fires, but its use is being phased out due to its environmental impacts .
7. Solvent
- Application Summary : HCFC-142b is used as a solvent in some industrial processes . It can dissolve a wide range of organic compounds, making it useful in applications such as cleaning and degreasing.
- Results or Outcomes : The use of HCFC-142b as a solvent has been effective, but it has significant environmental impacts, contributing to ozone depletion and global warming .
8. Heat Transfer Medium
Safety And Hazards
Contact with the unconfined liquid may cause frostbite by evaporative cooling . It is easily ignited, and vapors are heavier than air . A leak may be either liquid or vapor . It may asphyxiate by the displacement of air . Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket .
Future Directions
As of the year 2020, HCFCs like 1-Chloro-1,1-difluoroethane are being replaced by non-ozone-depleting HFCs within many applications . In the United States, the EPA stated that HCFCs could be used in “processes that result in the transformation or destruction of the HCFCs”, such as using HCFC-142b as a feedstock to make PVDF . HCFC-142b production in non-article 5 countries like the United States was banned on January 1, 2020, under the Montreal Protocol .
properties
IUPAC Name |
1-chloro-1,1-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNZEZWIUMJCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID9023960 | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Molecular Weight |
100.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket., Gas or Vapor; Liquid, A colorless gas shipped as a liquid under its own vapor pressure; [CAMEO] | |
Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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Record name | Ethane, 1-chloro-1,1-difluoro- | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Boiling Point |
-9.1 °C | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Solubility |
Insoluble in water; sol in benzene, In water, 1,400 mg/L at 25 °C | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Density |
1.107 g/cu m at 25 °C, Heat capacity = 1.2979 kJ/kg-K at 25 °C (liquid), 0.8792 kJ/kg-K at 25 °C (vapor at 101.3 kPa); liquid density = 1.113 at 25 °C; ozone depletion potential = 0.065; global warming potential = 0.44 | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Vapor Pressure |
Vapor pressure = 200 kPa at 21 °C, 669 kPa at 54 °C, Vapor pressure: 0.075 mm Hg at -123 °C (extrapolated); 0.750 mm Hg at -107 °C (extrapolated); 7.50 mm Hg at -85.3 °C; 75.0 mm Hg at -55.4 °C; 750 mm Hg at -10.5 °C, 2,540 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Impurities |
1,1-Difluoro-1-chloroethane has a minimum purity of 98.0%., Impurities in HCFC 142b have been reported at levels of 0.06% HCFC 141b, very much smaller levels of HCFC-22, CFC-11, HFC-152a, CFC-113 and traces of other compounds. | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Product Name |
1-Chloro-1,1-difluoroethane | |
Color/Form |
Colorless gas | |
CAS RN |
75-68-3 | |
Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Record name | Ethane, 1-chloro-1,1-difluoro- | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Record name | 1-chloro-1,1-difluoroethane | |
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Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Melting Point |
-130.8 °C | |
Record name | 1-Chloro-1,1-difluoroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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